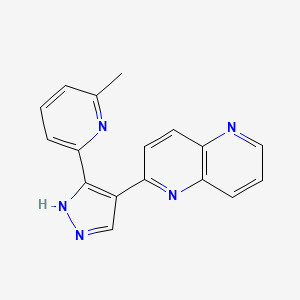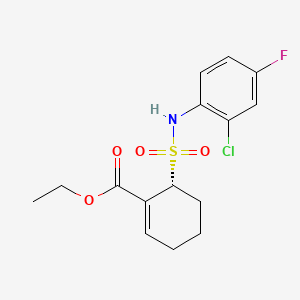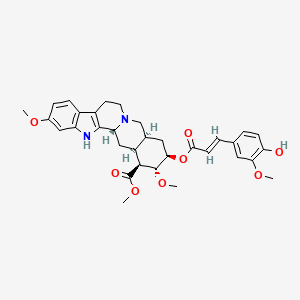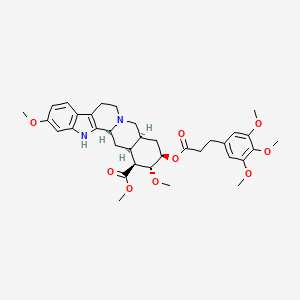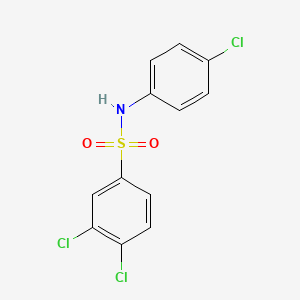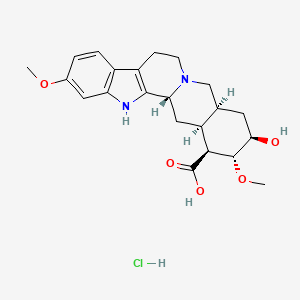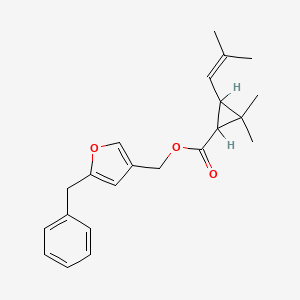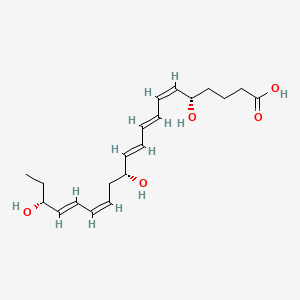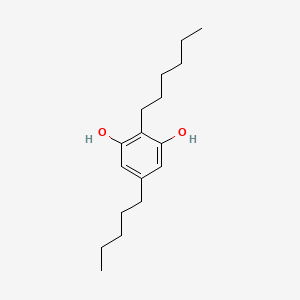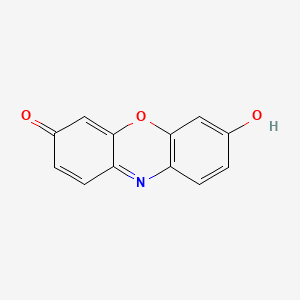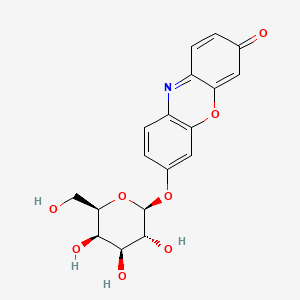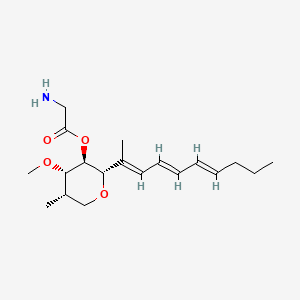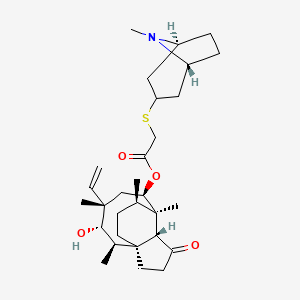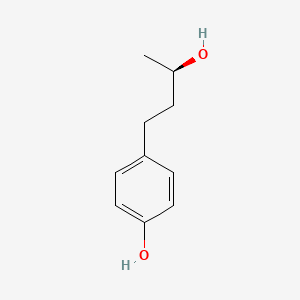
Rhododendrol
描述
. It was initially developed as a skin-whitening agent due to its ability to inhibit melanin production. its use in cosmetics has been controversial due to reports of skin depigmentation in some users .
科学研究应用
Rhododendrol has been extensively studied for its applications in various fields:
作用机制
Target of Action
Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanocytes, which are involved in melanogenesis .
Mode of Action
This compound competes with tyrosine for hydroxylation by tyrosinase, thereby interfering with melanin synthesis . It is catalyzed by tyrosinase to produce toxic metabolites, such as RD-cyclic catechol . These reactive metabolites cause melanocyte cytotoxicity via a tyrosinase-dependent mechanism .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidation of the compound via tyrosinase-catalyzed reactions . The oxidation of this compound produces RD-quinone, which gives rise to secondary quinone products .
Pharmacokinetics
It has been found that this compound is reduced to its active metabolite in human liver microsomes and cytosol .
Result of Action
The action of this compound results in the suppression of melanin synthesis, leading to skin depigmentation . This effect has been utilized in skin-lightening cosmetics . It has been reported to cause a skin condition called rd-induced leukoderma .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the presence of other compounds in the environment, such as those found in cosmetics, can also impact the action and efficacy of this compound .
生化分析
Biochemical Properties
Rhododendrol is involved in biochemical reactions catalyzed by the enzyme tyrosinase . The oxidation of racemic RD by mushroom tyrosinase rapidly produces RD-quinone, which gives rise to secondary quinone products . Both enantiomers of RD can be oxidized by human tyrosinase .
Cellular Effects
This compound has significant effects on melanocytes, the cells responsible for skin pigmentation . Exposure to RD results in high levels of RD-pheomelanin and protein-SH adducts of RD-quinone . These changes can lead to leukoderma, a condition characterized by patches of skin losing their pigment .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to RD-quinone by tyrosinase . RD-quinone can bind with sulfhydryl proteins, leading to the inactivation of sulfhydryl enzymes and protein denaturation . This can cause endoplasmic reticulum stress and cytotoxicity .
Temporal Effects in Laboratory Settings
Over time, RD-derived melanins, an oxidation product of RD, exhibit a potent pro-oxidant activity that is enhanced by ultraviolet-A radiation . This can lead to oxidative stress, resulting from the depletion of antioxidants and the generation of reactive oxygen radicals .
Metabolic Pathways
This compound is involved in the tyrosinase-catalyzed oxidation pathway . It is converted to RD-quinone, which can further react to form secondary quinone products .
准备方法
Synthetic Routes and Reaction Conditions: Rhododendrol can be synthesized through several methods. One common method involves the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) using Raney nickel in ethanol . Another method involves the synthesis from benzaldehyde through a series of reactions including aldol condensation and trichloroacetimidate glycosylation . Additionally, this compound can be synthesized from p-coumaric acid by reducing the aliphatic double bond present in the acid .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions: Rhododendrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Major Products:
Oxidation Products: this compound-quinone and other secondary quinone products.
Reduction Products: this compound itself when synthesized from raspberry ketone.
相似化合物的比较
Raspberry Ketone: Similar in structure and also used for skin-whitening.
Monobenzone: Another depigmentary agent with strong melanocyte cytotoxicity.
Rucinol: Inhibits melanogenesis at lower cytotoxic concentrations compared to rhododendrol.
AP736: A depigmentary agent with lower cytotoxicity compared to this compound.
属性
IUPAC Name |
4-[(3R)-3-hydroxybutyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCGABQOMYVJW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198211 | |
| Record name | Rhododendrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-96-2 | |
| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhododendrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhododendrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 501-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODODENDROL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


